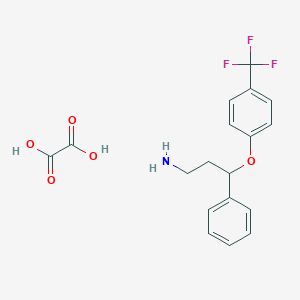
Bis(4-fluorobenzyl)amine
Descripción general
Descripción
Bis(4-fluorobenzyl)amine is a chemical compound with the molecular formula C14H13F2N and a molecular weight of 233.26 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of Bis(4-fluorobenzyl)amine consists of two 4-fluorobenzyl groups attached to an amine (NH2) group . The InChI key for this compound is YKFNPVWWPPJNAQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Bis(4-fluorobenzyl)amine is a liquid at room temperature . It has a molecular weight of 233.26 .Aplicaciones Científicas De Investigación
Potassium Channel Blocking Agent
“Bis(4-fluorobenzyl)amine” is used as a potassium channel blocking agent . Potassium channel blockers are used in research to understand the function of potassium channels in cells.
Synthesis of Tris-Iron (III) Chelates
This compound is used in the synthesis of new tris-iron (III) chelates of 3-hydroxy-4-pyridinone ligands . These chelates have potential applications in medicine and environmental remediation.
Folic Acid Labeling
“Bis(4-fluorobenzyl)amine” reacts with the α- and γ-carboxyl groups of folic acid to yield 18F-labeled folate . This labeled compound can be used in medical imaging to study folic acid metabolism in the body.
Synthesis of 18F-Labeled Compounds
It is an important building block for the synthesis of 18F-labeled compounds . These compounds are used in positron emission tomography (PET) imaging, a type of medical imaging technique.
Transition Metal-Assisted Sodium Borohydride Reduction
A novel synthesis of 4-[18F]fluorobenzylamine by means of transition metal-assisted sodium borohydride reduction of 4-[18F]fluorobenzonitrile is described . This approach could successfully be extended to borohydride exchange resin (BER) enabling a viable option for use in automated synthesis .
Research Use Only
“Bis(4-fluorobenzyl)amine” is a research use only (RUO) product . This means it is intended for in vitro diagnostic use and is not for therapeutic or diagnostic use in humans or animals .
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8,17H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFNPVWWPPJNAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-fluorobenzyl)amine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B169551.png)









![tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B169573.png)

